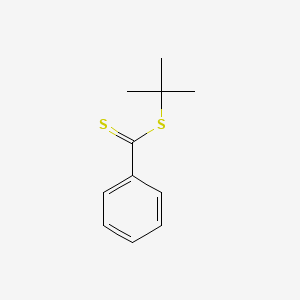

Tert-butyl Dithiobenzoate

Description

Tert-butyl dithiobenzoate is a reversible addition-fragmentation chain-transfer (RAFT) agent critical in controlled radical polymerization. It enables precise control over polymer molecular weight, dispersity (Đ), and architecture by mediating chain propagation through a reversible transfer mechanism . For instance, CDB has been employed in RAFT solution polymerization of lauryl methacrylate (LMA) at 70°C with 2,2'-azoisobutyronitrile (AIBN) as an initiator, producing well-defined poly(LMA) precursors . This compound’s reactivity is influenced by its tert-butyl group, which may enhance steric stabilization or alter radical interactions compared to other RAFT agents .

Propriétés

IUPAC Name |

tert-butyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADJWNJTLVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432825 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-55-3 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Components:

- Dithiobenzoic acid or sodium dithiobenzoate : The thiocarboxylic acid or its salt serves as the nucleophile.

- Alkylating agent : Typically an alkyl halide (e.g., tert-butyl chloride or bromide) or a vinyl compound.

- Solvent system : Biphasic system with an aqueous phase and an inert organic phase.

- Phase transfer catalysts or additives : Sometimes used to enhance reaction rates.

- Temperature and reaction time : Carefully controlled to optimize conversion.

Detailed Preparation Methodology

Biphasic Reaction System

The reaction is performed in a biphasic system consisting of an aqueous phase containing the dithiobenzoic salt and an organic phase containing the alkylating agent dissolved in an inert organic solvent. The weight ratio of aqueous to organic phase typically ranges from 95:5 to 5:95, with a preferred range of 80:20 to 20:80. The organic solvents used are inert hydrocarbons such as hexane, heptane, octane, or mineral oils with boiling points above 200 °C to prevent solvent participation in the reaction.

Reaction Conditions

- Temperature : The reaction is generally carried out between -10 °C and 100 °C, with optimal yields observed at 15–25 °C.

- Time : Reaction durations vary from 1 minute to 48 hours, with typical reactions proceeding for 30 minutes to 24 hours.

- Acidic environment : Strong acids with pKa ≤ 4, such as hydrochloric acid or p-toluenesulfonic acid, are used to facilitate the reaction and maintain the appropriate protonation state of species involved.

Synthetic Route Example

A representative synthetic route involves:

- Preparing sodium dithiobenzoate by neutralizing dithiobenzoic acid with sodium bicarbonate in water.

- Adding the aqueous sodium dithiobenzoate solution to an organic phase containing tert-butyl chloride dissolved in heptane.

- Shaking or stirring the biphasic mixture with the addition of hydrochloric acid to promote alkylation.

- Separation of the organic phase containing the this compound product.

- Purification by extraction with aqueous sodium hydroxide to remove excess acid and byproducts, followed by evaporation to isolate the product as a deep violet oil.

Purification

The organic phase is washed with basic aqueous solutions (e.g., sodium hydroxide) to remove unreacted dithiobenzoic acid or salts. Volatile impurities such as olefins or alkyl halides are removed by evaporation. Final purification may involve chromatography or distillation to obtain high-purity this compound suitable for polymerization applications.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Dithiobenzoic acid + NaHCO₃ (aq) | Formation of sodium dithiobenzoate |

| 2 | Sodium dithiobenzoate (aq) + tert-butyl chloride (organic phase, heptane) + HCl | Alkylation in biphasic system |

| 3 | Separation of organic phase | Isolation of this compound |

| 4 | Wash with NaOH (aq) and evaporation | Purification and removal of impurities |

Research Findings on Preparation

- The biphasic system allows for high yields due to efficient phase separation and reaction control.

- The use of inert organic solvents such as heptane or mineral oils prevents side reactions, maintaining the integrity of the dithiocarboxylic ester.

- Acidic conditions are critical for maintaining the reactivity of the dithiobenzoic acid and facilitating the alkylation step.

- Reaction temperatures near room temperature (15–25 °C) provide optimal balance between reaction rate and product stability.

- The reaction can be completed in relatively short times (30 minutes to a few hours) with high conversion rates.

- Purification steps are essential to remove acidic impurities and unreacted starting materials, ensuring suitability for RAFT polymerization.

Additional Notes

While the literature primarily details the preparation of related dithiobenzoates such as cumyl dithiobenzoate, the methodology is directly applicable to this compound by substituting the alkylating agent accordingly. The kinetic and mechanistic studies of this compound in polymerization confirm the necessity of high purity and controlled synthesis conditions to achieve reproducible polymerization behavior.

This detailed overview consolidates the authoritative preparation methods of this compound, emphasizing biphasic reaction systems, controlled reaction conditions, and purification techniques critical for obtaining high-quality material for RAFT polymerization applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

Both 3- and 4-aminothiophenols undergo oxidation, forming disulfides or sulfonic acids. For example:

-

4-Aminothiophenol oxidizes to 4,4’-dithiobisbenzenamine (DMAB) under plasmonic catalysis .

-

3-Aminothiophenol can form analogous disulfide-linked products.

Key Reaction Conditions:

| Substrate | Oxidizing Agent | Product | Catalytic Environment | Reference |

|---|---|---|---|---|

| 4-Aminothiophenol | O₂, H₂O | DMAB | Ag/Au nanoparticles, laser light | |

| 3-Aminothiophenol | H₂O₂ | Disulfide derivatives | Acidic or neutral aqueous media |

Mechanistic Insights:

-

Plasmonic heating or laser excitation induces electron transfer from the amino group, enabling dimerization .

-

Oxygen acts as an electron acceptor, while water facilitates deprotonation of intermediates .

Reduction Reactions

The nitro precursors of aminothiophenols (e.g., 3-nitrobenzenethiol) are reduced to form the corresponding aminothiophenols:

Industrial Synthesis of 3-Aminothiophenol:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, 80–100°C, 1–3 atm pressure | >90% | |

| Chemical reduction | Fe powder, HCl, reflux | 70–85% |

Condensation and Cyclization

Aminothiophenols participate in condensation reactions to form benzothiazoles, which are pharmacologically relevant heterocycles:

Example with 3-Aminothiophenol:

-

Reacts with aldehydes/ketones under acidic conditions to form 2-arylbenzothiazoles .

-

Cyclization with CO₂ yields benzothiazole-2-carboxylic acids.

Reaction Table:

| Substrate | Partner | Product | Conditions | Reference |

|---|---|---|---|---|

| 3-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | H₂SO₄, 60°C, 6 h | |

| 4-Aminothiophenol |

Applications De Recherche Scientifique

Polymer Chemistry

- Chain Transfer Agent : TBDTB is predominantly used as a chain transfer agent in RAFT polymerization. This process allows for the synthesis of well-defined polymers with controlled molecular weight distributions and architectures. The effectiveness of TBDTB in this role has been documented extensively in literature, showcasing its efficiency compared to other RAFT agents such as cumyl dithiobenzoate .

Biological Applications

- Modification of Biomolecules : TBDTB has been employed for the modification of biomolecules, facilitating the development of drug delivery systems. Its ability to form stable intermediates enables the creation of biocompatible polymers that can encapsulate therapeutic agents effectively.

Medical Devices

- Polymer Synthesis for Medical Use : The compound is utilized in the synthesis of polymers intended for medical devices and drug delivery applications. The controlled nature of RAFT polymerization allows for tailoring the properties of these polymers to meet specific medical requirements.

Industrial Applications

- Coatings : TBDTB is applied in the production of anti-fouling and anti-corrosion coatings. Its role as a chain transfer agent enhances the performance characteristics of these coatings, making them more durable and effective.

Case Study 1: RAFT Polymerization Kinetics

A study utilizing electron paramagnetic resonance (EPR) spectroscopy measured the fragmentation kinetics of TBDTB during RAFT polymerization. Results indicated a fragmentation rate coefficient close to at , demonstrating its stability under reaction conditions relevant to polymer synthesis .

Case Study 2: Biocompatibility Assessment

Research assessing TBDTB-modified polymers for drug delivery applications highlighted their biocompatibility and controlled release capabilities. This study emphasized TBDTB's potential in developing advanced drug delivery systems that are safe for clinical use .

Mécanisme D'action

The mechanism of action of Tert-butyl Dithiobenzoate involves its role as a chain transfer agent in RAFT polymerization. The compound mediates the polymerization process by forming stable radical intermediates, which control the growth of polymer chains. This allows for the synthesis of polymers with precise molecular weights and low polydispersity indexes .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of RAFT Agents

*Inferred properties based on structural analogs.

Activité Biologique

Tert-butyl dithiobenzoate (TBDTB) is a compound that has gained attention in the field of polymer chemistry, particularly for its role as a reversible addition-fragmentation chain transfer (RAFT) agent. This article explores the biological activity of TBDTB, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

TBDTB is characterized by its dithiobenzoate structure, which includes a tert-butyl group attached to a dithiobenzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 214.36 g/mol. The presence of sulfur atoms in the dithiobenzoate structure contributes to its unique reactivity and stability in polymerization processes.

The biological activity of TBDTB primarily arises from its function as a RAFT agent in controlled radical polymerization. It facilitates the formation of stable radical intermediates, which are crucial for the controlled growth of polymers. The mechanism involves:

- Initiation : TBDTB reacts with radical initiators (e.g., azobisisobutyronitrile) to generate radical species.

- Propagation : These radicals add to monomers, leading to polymer chain growth.

- Reversible Termination : The RAFT process allows for the reversible termination of growing chains, enabling control over molecular weight and polydispersity.

1. Polymerization Studies

TBDTB has been extensively studied for its role in RAFT polymerization. Research indicates that it can effectively mediate the polymerization of various monomers, including acrylates and methacrylates. For instance, studies have shown that TBDTB can control the polymerization kinetics of n-butyl acrylate, resulting in polymers with narrow molecular weight distributions .

2. Fragmentation Kinetics

Recent investigations into the fragmentation kinetics of TBDTB have revealed important insights into its stability and reactivity under different conditions. The β-scission rate coefficient for tert-butyl radicals generated from TBDTB was estimated using electron spin resonance (ESR) techniques, yielding a fragmentation rate coefficient of approximately 0.042 s at 20 °C . This indicates that TBDTB forms stable adduct radicals during the early stages of polymerization.

Table 1: Summary of Key Studies on this compound

Research Findings

- Polymerization Control : TBDTB has been shown to significantly influence the kinetics and outcomes of RAFT polymerizations, allowing for tailored properties in synthesized polymers.

- Stability Analysis : The stability of RAFT adduct radicals formed with TBDTB was confirmed through ESR measurements, indicating potential applications in developing stable polymeric materials .

Q & A

Q. What is the role of tert-butyl dithiobenzoate in RAFT polymerization, and how can its use be optimized experimentally?

- Methodological Answer : this compound (tBDTB) acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization, controlling molecular weight and dispersity (Đ). Optimization involves:

- Initiator-to-CTA ratio : A typical ratio of 1:5 (AIBN:CTAs) ensures efficient chain transfer while minimizing radical termination .

- Solvent selection : Anhydrous toluene or mineral oil at 40–70°C improves solubility and reaction homogeneity .

- Temperature control : Maintain 70°C for balanced initiation and propagation rates .

- Validation : Use gel permeation chromatography (GPC) to confirm molecular weight distributions and NMR to verify end-group fidelity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for tBDTB are limited, analogous dithiobenzoates and peroxides suggest:

- Storage : Keep in airtight containers at –20°C to prevent degradation .

- Handling : Use explosion-proof equipment and avoid sparks during transfers .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

Q. Which analytical techniques are most effective for characterizing this compound and its polymer products?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural integrity and end-group retention (e.g., thiocarbonylthio signals at ~300–400 ppm) .

- GPC : Measures molecular weight (Mn) and dispersity (Đ) using THF as eluent and polystyrene standards .

- FT-IR : Confirms functional groups (e.g., C=S stretch at 1050 cm⁻¹) .

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/S ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight distributions observed during RAFT polymerization with this compound?

- Methodological Answer : Discrepancies often arise from:

- Incomplete CTA activation : Increase initiator concentration or reaction time to ensure full radical generation .

- Side reactions : Monitor for disulfide formation (via LC-MS) and adjust solvent polarity to minimize side reactions .

- Purification : Use dialysis (MWCO 1–3 kDa) or silica gel chromatography to remove unreacted CTA .

Q. What structural advantages does the tert-butyl group in tBDTB offer compared to other RAFT agents like cumyl dithiobenzoate?

- Methodological Answer : The tert-butyl group enhances:

- Steric stabilization : Reduces premature termination by shielding the active thiocarbonylthio group .

- Thermal stability : Withstands higher temperatures (up to 80°C) without decomposition .

- Solubility : Improves compatibility with nonpolar solvents (e.g., mineral oil) .

Comparative studies using GPC and kinetic modeling can quantify these effects .

Q. How can researchers identify and mitigate byproducts formed during tBDTB-mediated polymerizations?

- Methodological Answer :

- Byproduct detection : Use LC-MS or MALDI-TOF to identify disulfides or hydrolyzed dithiobenzoates .

- Mitigation strategies :

- Oxygen exclusion : Degas solvents and purge reaction vessels with nitrogen to prevent oxidation .

- Acid scavengers : Add triethylamine (1–2 vol%) to neutralize acidic byproducts .

Q. What mechanistic insights can be gained from studying the fragmentation kinetics of tBDTB in RAFT polymerization?

- Methodological Answer :

- Pulsed-laser polymerization (PLP) : Measures fragmentation rate coefficients (kf) at varying temperatures .

- DFT calculations : Models transition states to predict steric and electronic effects on kf .

- Correlation with Đ : Lower kf values correlate with narrower molecular weight distributions .

Data Interpretation and Contradictions

Q. How should conflicting thermal stability data for tBDTB in different solvents be reconciled?

- Methodological Answer :

- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) in toluene vs. mineral oil to identify solvent-specific decomposition pathways .

- Kinetic studies : Compare Arrhenius plots of degradation rates in polar vs. nonpolar solvents .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in tBDTB-synthesized polymers?

- Methodological Answer :

- Multivariate ANOVA : Identifies significant factors (e.g., initiator purity, temperature fluctuations) .

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., Mn, Đ, yield) to isolate variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.